molecular formula C14H16O3 B13474238 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid

Cat. No.: B13474238
M. Wt: 232.27 g/mol
InChI Key: MSELWQSCWSESJE-UHFFFAOYSA-N
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Description

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid is a bicyclic organic compound characterized by a 3-oxabicyclo[3.1.1]heptane core substituted with a phenyl group at the 5-position and an acetic acid moiety at the 1-position. Its molecular formula is C₁₇H₂₂BrNO₅ (for a brominated derivative) or C₁₄H₁₆O₃ (non-brominated form), with a molecular weight of 232.28 g/mol for the latter . The compound is cataloged under CAS EN300-1072286 and is commercially available for research purposes, as noted in Enamine Ltd’s Building Blocks Catalogue .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid

InChI

InChI=1S/C14H16O3/c15-12(16)6-13-7-14(8-13,10-17-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

MSELWQSCWSESJE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and acetic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{3-Oxabicyclo[3.1.1]heptan-1-yl}acetic Acid (CAS 2490398-63-3)

  • Structure : Lacks the phenyl substituent at the 5-position.
  • Molecular Formula : C₈H₁₂O₃.
  • Molecular Weight : 156.18 g/mol.
  • This structural simplicity may also streamline synthetic routes .

(R)-2-(1,4-Dioxan-2-yl)acetic Acid (CAS 1112181-48-2)

  • Structure : Features a dioxane ring system instead of an oxabicyclo framework.
  • Molecular Formula : C₆H₁₀O₄.
  • Molecular Weight : 146.14 g/mol.
  • Key Differences : The dioxane ring introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity. However, the lack of bicyclic rigidity may reduce conformational stability compared to the 3-oxabicyclo system .

Substituent-Modified Analogues

2-[4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic Acid (CAS 1838669-35-4)

  • Structure : Substitutes the 3-oxabicyclo[3.1.1]heptane core with a bicyclo[2.2.1]heptane system and adds a methoxycarbonyl group.
  • Molecular Formula : C₁₁H₁₆O₄.
  • Molecular Weight : 212.24 g/mol.
  • Key Differences: The norbornane-like bicyclo[2.2.1] framework introduces different ring strain and steric effects.

3-Boc-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid (SY457131)

  • Structure : Replaces the oxygen atom in the bicyclo core with a nitrogen and adds a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Formula: C₁₃H₂₁NO₄.
  • Molecular Weight : 255.31 g/mol.
  • Key Differences : The Boc-protected amine introduces basicity and orthogonal reactivity for further functionalization, distinguishing it from the oxygen-containing parent compound .

Functional Group Analogues

4-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic Acid

  • Structure: A piperidine-based carboxylic acid with bromophenoxy and Boc groups.
  • Molecular Formula: C₁₇H₂₂BrNO₅.
  • Molecular Weight : 400.27 g/mol.
  • Key Differences: The linear piperidine ring lacks the bicyclic constraint, offering greater conformational flexibility.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid 3-Oxabicyclo[3.1.1]heptane Phenyl (C₆H₅), acetic acid C₁₄H₁₆O₃ 232.28 High rigidity, moderate lipophilicity
2-{3-Oxabicyclo[3.1.1]heptan-1-yl}acetic acid 3-Oxabicyclo[3.1.1]heptane None, acetic acid C₈H₁₂O₃ 156.18 Enhanced solubility, simpler synthesis
(R)-2-(1,4-Dioxan-2-yl)acetic acid 1,4-Dioxane Acetic acid C₆H₁₀O₄ 146.14 High polarity, flexible backbone
2-[4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid Bicyclo[2.2.1]heptane Methoxycarbonyl, acetic acid C₁₁H₁₆O₄ 212.24 Electron-withdrawing substituent, varied ring strain

Research Implications

The phenyl-substituted 3-oxabicyclo compound exhibits a balance of rigidity and lipophilicity, making it suitable for drug design targeting hydrophobic binding pockets. In contrast, non-phenyl analogues like CAS 2490398-63-3 may serve as water-soluble intermediates in medicinal chemistry . Structural modifications, such as nitrogen substitution (e.g., SY457131) or methoxycarbonyl addition (e.g., CAS 1838669-35-4), enable tailored electronic and steric profiles for specific applications, including enzyme inhibition or polymer synthesis .

Crystallographic data for these compounds, if available, could be refined using programs like SHELXL or visualized via ORTEP-3, as noted in historical methodologies .

Biological Activity

2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid, also referred to by its CAS number 2919955-93-2, is a compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O3C_{14}H_{16}O_3, with a molecular weight of approximately 232.275 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight232.275 g/mol
SMILESOC(=O)CC12COCC(C1)(C2)c1ccccc1
CAS Number2919955-93-2

Case Studies and Related Research

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Compounds structurally related to bicyclic amines have been studied for their DPP-IV inhibitory activity, which is vital in managing type 2 diabetes mellitus. For instance, modifications in the bicyclic core have shown promising results in enhancing DPP-IV inhibition, suggesting that similar modifications might be beneficial for this compound .
  • Anticancer Potential : Research has shown that the incorporation of bicyclic structures into drug candidates can improve their physicochemical properties, enhancing permeability and metabolic stability, which are crucial for anticancer activity . Although direct studies on this specific compound are lacking, the trends observed in related compounds suggest potential efficacy in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR of bicyclic compounds often reveals that substituents on the phenyl ring significantly affect biological activity. The presence of electron-donating or withdrawing groups can modulate the compound's interaction with target proteins, influencing potency and selectivity.

Key Findings

  • Modification of the Bicyclic Core : Substituting various groups on the bicyclic structure may enhance binding affinity to specific biological targets.
  • Isosteric Replacements : The use of saturated isosteres can lead to improved pharmacokinetic properties while maintaining biological efficacy .

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